N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSGBTAIJNZXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a thiophene ring and a fluorobenzene moiety contributes to its pharmacological profile. The chemical structure can be summarized as follows:
- Chemical Formula : C12H14F N2O2S
- Molecular Weight : 270.32 g/mol
This compound acts primarily as an inhibitor of specific enzymes and receptors, which can lead to various therapeutic effects. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine transporters.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibition of certain enzymes related to cancer progression and neurodegenerative diseases. For instance, it has been tested against glutaminyl cyclase, an enzyme implicated in Alzheimer's disease, demonstrating competitive inhibition properties .
Study 1: Antitumor Activity
A study conducted on a series of sulfonamide derivatives revealed that this compound exhibited notable antitumor activity in various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could reduce neuronal cell death by modulating oxidative stress markers and enhancing antioxidant enzyme activity .
Comparative Biological Activity Table
The following table summarizes the biological activities observed for this compound compared to other related compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Functional Group Variations
Sulfonamide vs. Carboxamide
- N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide (): The carboxamide (-CONH-) group is less acidic (pKa ~15), reducing ionization at physiological pH. This may limit solubility but improve membrane permeability .
Sulfonamide vs. Ester/Methacrylate
- Ethyl 4-(dimethylamino) benzoate (): Esters are hydrolytically labile, whereas sulfonamides are more stable. The target compound’s sulfonamide likely offers superior chemical durability in vivo .
Aromatic Ring Substituents
The 4-fluoro group in the target compound distinguishes it from analogs with electron-donating groups (e.g., -NH₂ in ), which may reduce receptor binding specificity .
Amine Side Chain Modifications
- Target Compound: The dimethylaminoethyl group provides moderate basicity (pKa ~8.5) and conformational flexibility.
- Ranitidine (): Features a dimethylaminomethyl-furan group. The target compound’s thiophene may offer better π-π stacking interactions compared to furan’s oxygen .
Heterocyclic Substituents
- Thiophene (Target Compound) : The sulfur atom enhances lipophilicity (logP ~2.5) and may interact with cysteine residues in enzymes.
- Quinoline (): The nitrogen-rich aromatic system increases planar rigidity, favoring intercalation with DNA or proteins .
- Benzothiazole () : The fused ring system confers rigidity and fluorescence properties, useful in imaging applications .
Data Tables
Table 1: Molecular Properties
*Calculated based on structural data.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiophene Activation | Thiophene-2-carbaldehyde, dimethylamine | 85 | 90 | |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et3N | 78 | 95 | |
| Purification | Ethanol/water recrystallization | 65 | 99 |
Q. Table 2: Biological Activity Profile
| Assay Type | Target/Model | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | Recombinant hCA IX | 12.3 nM | |
| Cytotoxicity | HeLa cells | 48.7 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
